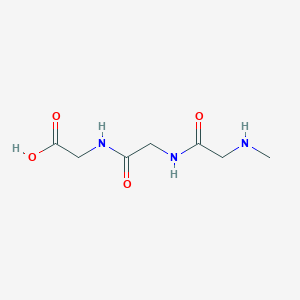

肌氨酰甘氨酰甘氨酸

描述

Sarcosylglycylglycine is a compound related to the field of amino acids and peptides. It is associated with sarcosine (N-methylglycine), which is a derivative of glycine, the simplest amino acid. Sarcosylglycylglycine is not directly studied in the provided papers, but its related compounds and derivatives have been investigated in various contexts, such as molecular recognition, synthesis, and conformational analysis.

Synthesis Analysis

The synthesis of sarcosylglycylglycine-like compounds involves various chemical methods. For instance, the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) and its sarcosylsarcosine conjugate was achieved by the mixed anhydride method. The formation of the diamino acid conjugate occurred only when the free amino acid was used for conjugation, as demonstrated in the isolation of glycylglycoUDCA during the conjugation of UDCA with free glycine .

Molecular Structure Analysis

The molecular structure of sarcosine, a component of sarcosylglycylglycine, has been studied using techniques such as laser-ablation molecular-beam Fourier transform microwave spectroscopy and matrix-isolation FT-IR spectroscopy. These studies have identified different conformers of sarcosine, revealing the presence of intramolecular hydrogen bonds and providing insights into the conformational behavior of sarcosine and its derivatives .

Chemical Reactions Analysis

Chemical reactions involving sarcosine and its derivatives have been explored, such as the ion-molecule reactions of the proton-bound dimer of sarcosine and glycylglycine. These reactions proceed via association and ligand switching, with molecular recognition demonstrated for the ligand switching reactions. Nitrogen-containing bases preferred to switch out sarcosine, while oxygen-containing bases preferred to switch out glycylglycine . Additionally, the oxidation of sarcosine by D-amino-acid oxidase has been studied, yielding methylamine and glyoxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sarcosine and related compounds have been characterized through various studies. For example, the crystal structure and conformation of the tripeptide glycyl-glycyl-sarcosine were determined, revealing an extended conformation at the N-terminal part and a polyglycine-II type of conformation at the C-terminal part . The low-temperature solid-state FTIR study of sarcosine showed the presence of both neutral and zwitterionic amino acid forms in the solid state, with the neutral forms converting non-reversibly to the zwitterionic forms upon temperature increase .

科学研究应用

1. 精神分裂症治疗

肌氨酸,肌氨酰甘氨酰甘氨酸的衍生物,已被研究其在治疗精神分裂症方面的潜力。它作为一种 1 型甘氨酸转运蛋白抑制剂,对缓解精神分裂症的总体临床症状表现出显著效果。然而,它对认知功能的影响并不显著 (Chang 等人,2020 年)。

2. 神经影响

精神分裂症患者的肌氨酸治疗还会影响大脑中的神经元和神经胶质代谢物,特别是在左背外侧前额叶皮层中。这表明肌氨酸在调节脑化学、影响神经元活力和神经胶质活动中的作用 (Strzelecki 等人,2015 年)。

3. 前列腺癌标志物

肌氨酸已被确定为前列腺癌进展的潜在生物标志物。它的浓度在进展到转移期间增加,并且可以在尿液中检测到,使其成为一种非侵入性诊断工具 (Cavaliere 等人,2011 年)。

4. 糖尿病研究

在糖尿病研究中,与肌氨酰甘氨酰甘氨酸相关的甘氨酰肌氨酸已被用来研究空肠中的吸收机制,表明其在理解糖尿病治疗及其对胃肠道系统的影响中的作用 (Bikhazi 等人,2004 年)。

5. 生物技术应用

肌氨酸作为一种 N-甲基化氨基酸,在生物技术中有应用,特别是在 N-烷基化甘氨酸衍生物的发酵生产中。它作为基于肽的药物和洗涤剂的构建块 (Mindt 等人,2019 年)。

6. 补充医学

肌氨酸还被探索用于精神分裂症治疗的补充和替代医学中,对阳性和阴性症状均显示出额外的益处,而没有明显的副作用 (Latif 和 Nerval,2011 年)。

7. 代谢途径分析

肌氨酸在代谢途径中的作用已经得到研究,特别是在前列腺癌进展的背景下。它参与复杂的分子事件,使其成为理解癌症代谢的关键组成部分 (Sreekumar 等人,2009 年)。

8. 微生物代谢

对细菌中肌氨酸分解代谢的研究,特别是在铜绿假单胞菌中,扩展了对微生物代谢和控制细菌分解代谢的调节机制的理解 (Willsey 和 Wargo,2015 年)。

安全和危害

未来方向

属性

IUPAC Name |

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFXURFHXRJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400134 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcosylglycylglycine | |

CAS RN |

18479-98-6 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

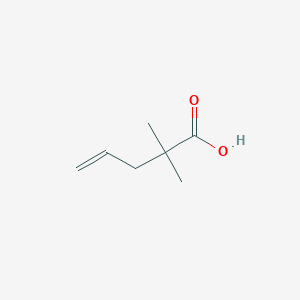

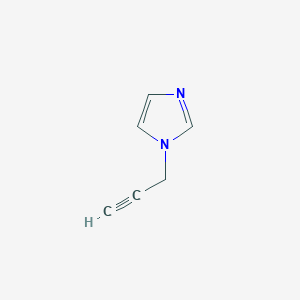

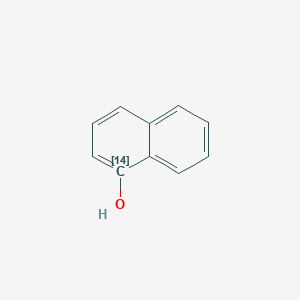

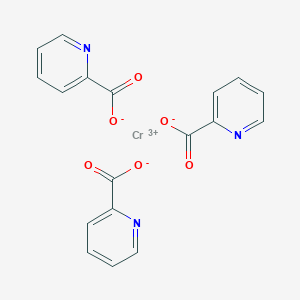

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

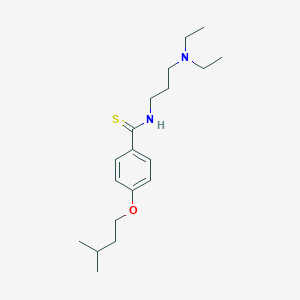

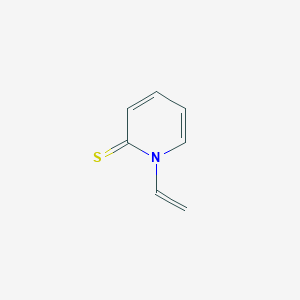

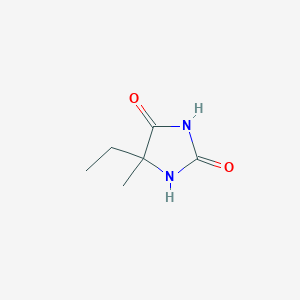

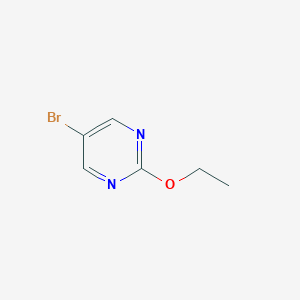

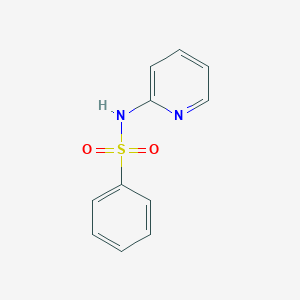

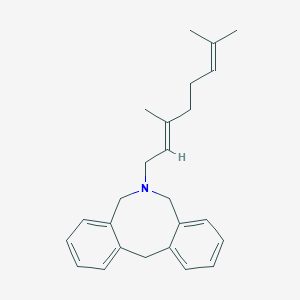

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)